4-Methyl-5-azaspiro[2.4]heptane
Description
Properties
CAS No. |
855924-01-5 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
4-methyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C7H13N/c1-6-7(2-3-7)4-5-8-6/h6,8H,2-5H2,1H3 |
InChI Key |
RBJULIGHDSBASH-UHFFFAOYSA-N |
SMILES |
CC1C2(CC2)CCN1 |
Canonical SMILES |
CC1C2(CC2)CCN1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
Research indicates that derivatives of 5-azaspiro[2.4]heptane, including 4-methyl-5-azaspiro[2.4]heptane, exhibit antidepressant properties. These compounds have been shown to inhibit the depressant state induced by substances like tetrabenazine in animal models, suggesting their potential use in treating mood disorders .
Antiviral Properties
this compound is noted for its utility as an intermediate in the synthesis of inhibitors for the Hepatitis C virus NS5A protein. This application is critical for developing antiviral therapies aimed at treating HCV infections . The synthesis involves various chemical transformations that enhance the compound's efficacy against viral targets.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly for creating biologically active molecules. Its derivatives are employed in synthesizing various pharmacologically active compounds, making it a valuable asset in pharmaceutical research and development .
Mechanisms of Action
The biological activity of this compound has been explored through various studies:
- Enzymatic Interactions : Similar compounds have demonstrated interactions with extended-spectrum beta-lactamase inhibitors, indicating potential applications in combating antibiotic resistance.
- Antibacterial Activity : Derivatives have shown significant antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests their potential role in treating difficult bacterial infections.
Case Study 1: Antidepressant Activity
In a study examining the antidepressant effects of 5-azaspiro[2.4]heptane derivatives, researchers found that these compounds effectively reduced depressive symptoms in mice models when administered intravenously . This study highlights the potential of these compounds as therapeutic agents for mood disorders.
Case Study 2: Antiviral Synthesis
A recent investigation into the synthesis of HCV NS5A inhibitors utilized this compound as a key intermediate. The research demonstrated that modifications to this compound could yield potent antiviral agents, emphasizing its importance in drug development for viral infections .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Parent Compound: 5-Azaspiro[2.4]heptane
Functionalized Derivatives
a) Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate
- Molecular Formula: C₈H₁₁NO₃
- Molecular Weight : 169.18 g/mol (calculated from )
- Key Functional Groups : Ketone (6-oxo) and ester (carboxylate).
- Synthesis : Prepared via hydrolysis of dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate in DMSO/water .
- Applications : Intermediate in multigram-scale syntheses of spirocyclic α-proline analogs for drug discovery .
b) 7-Amino-5-azaspiro[2.4]heptan-4-one
- Molecular Formula : C₆H₁₀N₂O
- Molecular Weight : 126.16 g/mol
- Key Functional Groups: Amino (-NH₂) and ketone (-C=O).
- Applications : Chiral building block for bioactive molecules; high purity (97%) makes it suitable for medicinal chemistry .
c) 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane
- Molecular Formula: C₁₂H₁₅NO
- Molecular Weight : 189.25 g/mol
- Key Differences :
- Contains a phenyl group (enhances lipophilicity) and an oxygen atom (oxa) in the spiro ring.
- Increased steric bulk compared to 4-Methyl-5-azaspiro[2.4]heptane.
- Applications: Potential use in agrochemicals or as a ligand in catalysis due to aromatic interactions .
Salt Forms and Bioavailability
a) 5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight : 163.64 g/mol
- Key Features : Hydrochloride salt improves aqueous solubility.
- Applications : Preclinical studies for CNS-targeting drugs due to enhanced bioavailability .
b) (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptane dihydrochloride
Structural and Functional Analysis Table
Key Findings and Implications
- Functional Group Impact : Derivatives with ketones or esters (e.g., methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate) exhibit higher reactivity, enabling diverse synthetic modifications .
- Solubility and Bioavailability : Hydrochloride salts (e.g., –15) enhance water solubility, addressing a common limitation of spirocyclic amines in drug development .
- Safety Considerations : While this compound lacks classified hazards, toxicological data remain incomplete, necessitating caution in handling .
Preparation Methods
Improved Process Using Dihalo Carbene Addition and Hydrodehalogenation
A more practical and scalable method involves a sequence of reactions:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| (a) | Oxidation of proline derivative to form an intermediate ketone or aldehyde | Suitable oxidants | Prepares for alkylene insertion |
| (b) | Treatment with alkylene agents to form alkene intermediate | Alkylene agents | Sets stage for cyclopropanation |
| (c) | Addition of dihalo carbene to the alkene to form dihalogenated cyclopropane intermediate | Dihalo carbene generated from thermolysis of trihalogenated acetic acid salts (e.g., sodium trichloroacetate or sodium tribromoacetate) in presence of halide salts or phase transfer catalysts (e.g., quaternary ammonium halides) | More controlled and safer than metal carbenoids |
| (d) | Reduction and hydrodehalogenation of dihalogenated intermediate to yield the spirocyclopropyl compound | Reductive free radical reagents (e.g., tris(trimethylsilyl)silane, hypophosphorous acid), radical initiators, or single electron transfer reagents (Zn, Mg) | Efficient removal of halogens, improves yield |
| (e) | Optional hydrolysis and deprotection steps to obtain final this compound derivatives | Acid/base hydrolysis, Boc or Cbz deprotection | Tailors compound for further use |
This method addresses the limitations of the Simmons–Smith approach by avoiding highly sensitive reagents and improving yield and scalability.
Reaction Scheme Summary
| Intermediate | Description | Key Reagents | Purpose |
|---|---|---|---|
| Compound (II) | Proline derivative with substituents R and protecting group PG | Starting material | Precursor for oxidation |
| Compound (III) | Oxidized intermediate | Oxidants | Enables alkylene insertion |
| Compound (IV) | Alkene intermediate | Alkylene agents | Prepares for cyclopropanation |
| Compound (V) | Dihalogenated cyclopropane intermediate | Dihalo carbene source (e.g., sodium trichloroacetate) | Cyclopropanation step |
| Compound (I) | Spirocyclopropyl compound | Reductive reagents | Hydrodehalogenation to target |
| Compound (Ia, Ib, Ic) | Hydrolyzed and/or deprotected final compounds | Hydrolysis/deprotection reagents | Final product forms |
Research Findings and Optimization
- The use of sodium trichloroacetate or sodium tribromoacetate as dihalo carbene precursors offers a safer and more controllable cyclopropanation step compared to metal carbenoids.
- Phase transfer catalysts such as quaternary ammonium halides improve the efficiency of carbene addition.
- Reductive free radical reagents like tris(trimethylsilyl)silane or hypophosphorous acid effectively remove halogen atoms from the intermediate, increasing yield and purity.
- The process has been optimized for large-scale synthesis, reducing fire hazards and improving reproducibility.
- Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) are used to stabilize intermediates and facilitate purification.
Comparative Table of Preparation Methods
| Aspect | Simmons–Smith Metal Carbenoid Method | Dihalo Carbene / Hydrodehalogenation Method |
|---|---|---|
| Reagents | Et2Zn/ClCH2I, Et2Zn/CH2I2/CF3COOH | Sodium trichloroacetate, tribromoacetate, phase transfer catalysts |
| Safety | Air-sensitive, flammable | Safer, less flammable |
| Yield | Moderate to low | Higher, improved conversion |
| Scalability | Limited due to reagent hazards | Suitable for large scale |
| Purification | Difficult due to side products | Easier purification due to cleaner reaction |
| Reaction Control | Moderate | Better control via phase transfer catalysts |
Q & A
Q. What are the established synthetic routes for 4-Methyl-5-azaspiro[2.4]heptane, and how can reaction conditions be optimized for scalability?
Methodological Answer: A scalable synthesis involves cyclization and functional group interconversion. For example, dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate can undergo hydrolysis in DMSO/water with NaCl to yield methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate (50% yield after reflux and purification) . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
- Temperature control : Reflux conditions (≥100°C) accelerate ring closure.
- Workup strategies : Ethyl acetate extraction and sodium sulfate drying improve purity. Table: Optimization Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | DMSO, H₂O, NaCl, reflux | 50% |
| Purification | Ethyl acetate wash, Na₂SO₄ | >95% purity |
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations to confirm spirocyclic connectivity. For example, distinct splitting patterns in H NMR (e.g., δ 4.51 ppm, d, J = 10 Hz) indicate axial-equatorial proton interactions .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 479.2366 for a derivative) .
- X-ray crystallography : Resolves absolute stereochemistry in chiral analogs .
Advanced Research Questions
Q. What computational methods predict the reactivity and stereoelectronic properties of this compound derivatives?
Methodological Answer:
- DFT calculations : Model transition states for cyclization reactions (e.g., activation energies for spiro ring formation) .
- Molecular docking : Predict binding affinity to biological targets (e.g., DPP-4 inhibitors with similar bicyclic motifs show IC < 10 nM) .
- NBO analysis : Quantifies steric strain in the azaspiro framework, guiding functionalization strategies .
Q. How do steric and electronic factors influence the regioselectivity of functionalization reactions on the azaspiro framework?
Methodological Answer:
- Steric effects : Methyl groups at position 4 hinder equatorial substitution, favoring axial attack (e.g., LiAlH reduction of esters proceeds with >90% regioselectivity) .
- Electronic effects : Electron-withdrawing groups (e.g., carbonyls) activate adjacent carbons for nucleophilic addition. For example, TsCl tosylation occurs preferentially at the less hindered nitrogen . Table: Functionalization Trends
| Position | Reactivity Driver | Example Reaction |
|---|---|---|
| C-4 | Steric hindrance | LiAlH reduction |
| N-5 | Electron density | Tosylation |
Q. What strategies resolve enantiomeric mixtures of this compound derivatives?
Methodological Answer:
- Chiral auxiliaries : Use (R)-tert-butylsulfinyl groups to induce asymmetry during cyclization (e.g., 87% yield with 99% ee) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .
- Chiral HPLC : Employ columns like Chiralpak IA to separate diastereomers (resolution factor >1.5) .
Key Methodological Considerations
- Experimental design : Use fractional factorial designs to screen solvent, temperature, and catalyst variables .
- Safety protocols : Handle azaspiro intermediates in fume hoods due to potential respiratory irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
